

Application Notes and Protocols: Methylpiperidino Pyrazole (MPP) in Apoptosis Induction Studies

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Compound of Interest

Compound Name: Methylpiperidino pyrazole

Cat. No.: B1139117

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Introduction

Methylpiperidino pyrazole (MPP) is a potent and selective antagonist of Estrogen Receptor Alpha (ER α), a key regulator in the development and progression of various cancers, including endometrial and breast cancer.[1][2] By inhibiting ER α signaling, MPP has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a valuable tool for cancer research and a potential candidate for therapeutic development.[1][3] These application notes provide detailed protocols and a summary of quantitative data for studying MPP-induced apoptosis, as well as a proposed signaling pathway based on current scientific understanding.

Mechanism of Action

MPP exerts its pro-apoptotic effects primarily through the antagonism of ER α . In estrogen-dependent cancers, the binding of estradiol to ER α promotes cell proliferation and survival. MPP, by blocking this interaction, disrupts the downstream signaling pathways that support cancer cell growth. Evidence suggests that MPP-induced apoptosis is independent of the PI3K/Akt signaling pathway, a common cell survival pathway.[1] Instead, it is hypothesized to trigger the intrinsic apoptotic pathway, initiated by mitochondrial stress. This is supported by observations of altered mitochondrial membrane potential in cells treated with MPP.[4]

Quantitative Data Summary

The following tables summarize the quantitative data available for the effects of **Methylpiperidino Pyrazole** on cancer cell lines.

Table 1: IC50 Value of **Methylpiperidino Pyrazole**

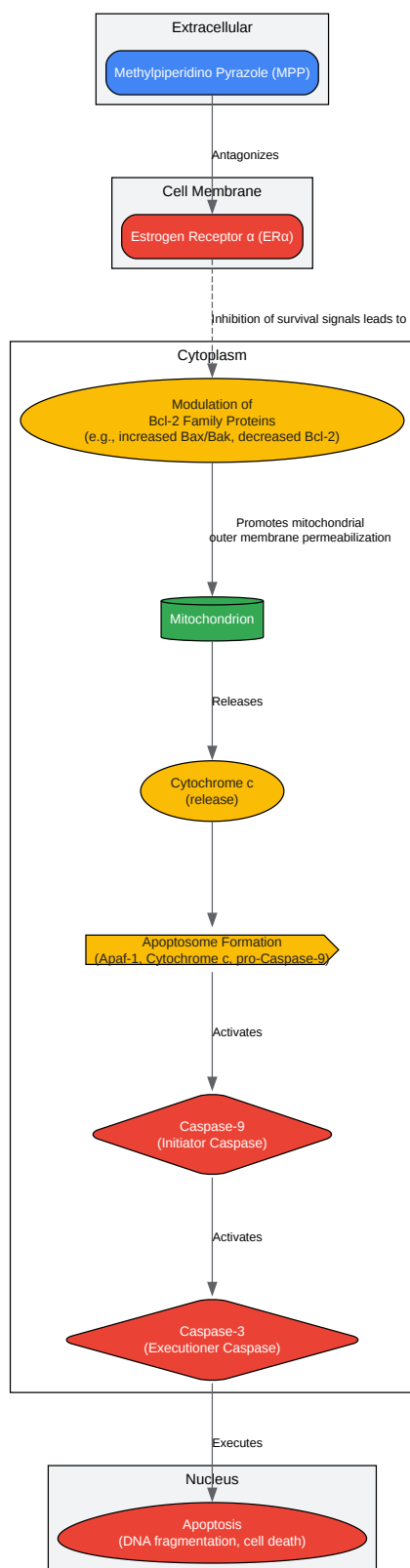
Cell Line	Compound	Incubation Time (hours)	IC50 (μM)	Citation
RL95-2 (Endometrial Cancer)	MPP	24	20.01	[1]

Table 2: Effective Concentrations of **Methylpiperidino Pyrazole** for Apoptosis Induction

Cell Line(s)	Compound	Concentration	Effect	Citation
Ishikawa, RL-95 (Endometrial Cancer), oLE (ovine Luminal Endometrial)	MPP	1 nM	Induces significant apoptosis	[3][5]
RL95-2 (Endometrial Cancer)	MPP dihydrochloride	10 μM	Shows antiproliferative activity	[1]
RL95-2 (Endometrial Cancer)	MPP dihydrochloride	20 μM	Reduces phosphorylation of ERα	[1]
MCF-7 (Breast Cancer)	MPP dihydrochloride	10 μM	Enhances silibinin-induced apoptosis	[4]

Proposed Signaling Pathway for MPP-Induced Apoptosis

The diagram below illustrates the proposed signaling cascade initiated by **Methylpiperidino Pyrazole**, leading to apoptosis in ER α -positive cancer cells.



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MPP-induced intrinsic apoptosis pathway.

Experimental Protocols

Detailed methodologies for key experiments to study the effects of **Methylpiperidino Pyrazole** on apoptosis are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of MPP on cancer cells.

Materials:

- **Methylpiperidino Pyrazole (MPP)**
- Cancer cell line of interest (e.g., RL95-2, Ishikawa)
- 96-well plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours.
- Prepare serial dilutions of MPP in complete medium.
- Remove the medium from the wells and add 100 μ L of the MPP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve MPP).
- Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- After incubation, add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- MPP-treated and control cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Seed cells and treat with the desired concentrations of MPP for the appropriate time.
- Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer to a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., Bcl-2 family proteins, caspases).

Materials:

- MPP-treated and control cell lysates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) detection reagent
- Imaging system

Procedure:

- Lyse the treated and control cells with ice-cold RIPA buffer.
- Determine the protein concentration of each lysate using the BCA assay.

- Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
- Normalize the band intensities of the target proteins to a loading control like β-actin.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

- MPP-treated and control cell lysates
- Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA or DEVD-AFC)
- Microplate reader (for colorimetric or fluorometric detection)

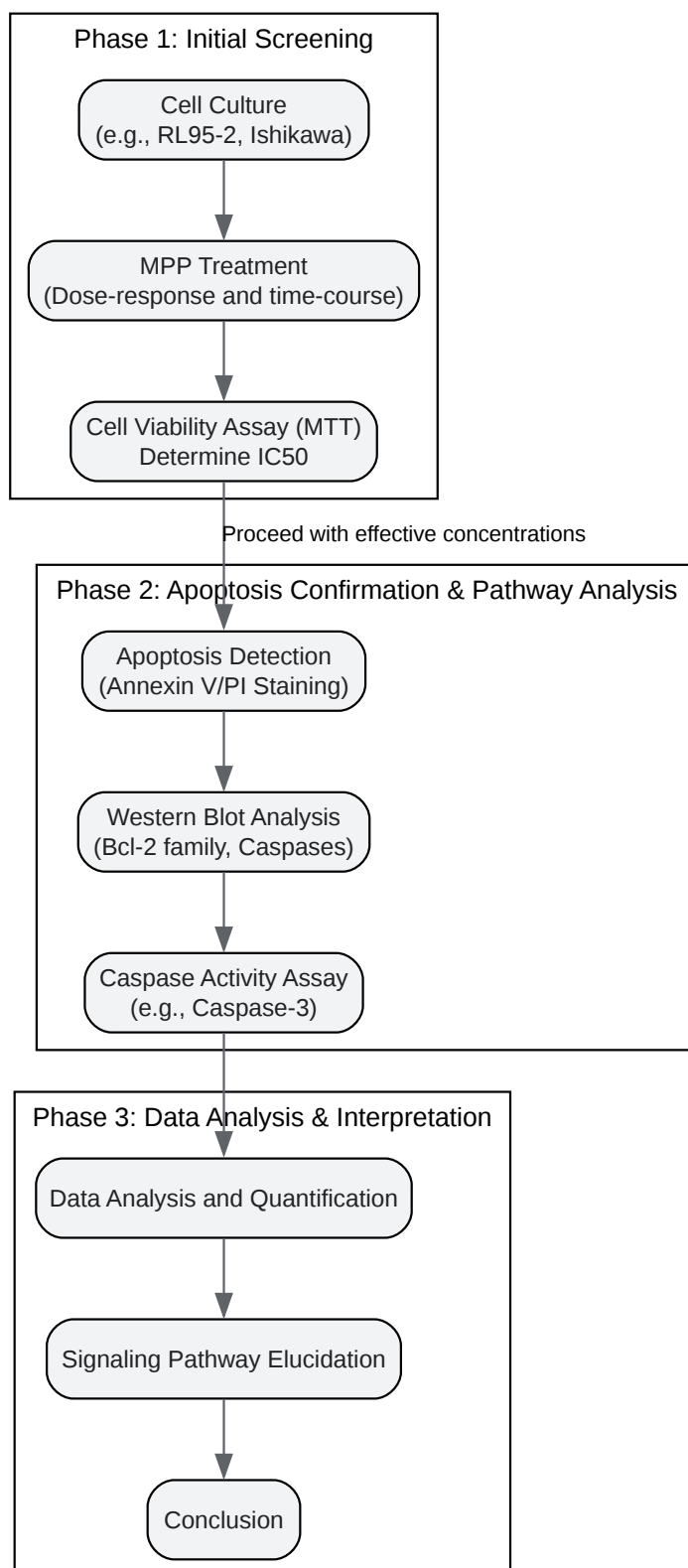
Procedure:

- Prepare cell lysates from treated and control cells according to the kit manufacturer's instructions.
- Determine the protein concentration of the lysates.
- Add 50-100 µg of protein from each lysate to a 96-well plate.

- Add the reaction buffer containing the caspase-3 substrate to each well.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.
- Calculate the fold-increase in caspase-3 activity relative to the control.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating MPP-induced apoptosis.



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Workflow for studying MPP-induced apoptosis.

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